4-(6-Nitropyridin-3-yl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds, involves a three-step process starting from cyclopentanone oxime. This process includes a rearrangement reaction, condensation, and nucleophilic substitution reaction. The synthesis is crucial for the development of small molecule inhibitors with potential anticancer properties. The yield of this synthesis has been a challenge in previous literature, highlighting the need for improved methods. The confirmation of the target compound's structure was achieved through H NMR and MS spectrum analysis .
Molecular Structure Analysis
The molecular structure of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines has been studied, revealing significant electronic polarization within the pyrimidine components. The pyrimidine rings maintain an effectively planar conformation despite high levels of substitution. Intramolecular N-H...O hydrogen bonds are present within the pyrimidine components. The organic components of these compounds are linked by multiple N-H...O hydrogen bonds, forming sheet structures of varying construction. In the case of the hemihydrate form, adjacent sheets are connected by water molecules, creating a three-dimensional hydrogen-bonded framework. This study provides a direct geometric comparison between the electronic polarization in a neutral aminonitrosopyrimidine and its ring-deprotonated conjugate anion in a metal-free environment .
Chemical Reactions Analysis
The compounds synthesized from 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one serve as intermediates for further chemical reactions leading to various derivatives with potential biological activities. These derivatives include complex molecules with diverse functional groups, which exhibit potential as small molecule anticancer drugs. The chemical reactions involved in creating these derivatives are essential for the study of anticancer properties and the design of new therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their molecular structures and the presence of intramolecular and intermolecular hydrogen bonds. The electronic polarization of the pyrimidine rings affects the chemical reactivity and interactions of these molecules. The planarity of the pyrimidine rings and the hydrogen bonding patterns contribute to the stability and potential biological activity of the compounds. The hydration state, as seen in the hemihydrate form, can further influence the physical properties and the formation of a three-dimensional framework, which may be relevant for the compound's solubility and bioavailability .
Scientific Research Applications
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Pharmaceutical Research
- Morpholine and its derivatives, including “4-(6-Nitropyridin-3-yl)morpholine”, have been identified as candidates of significant therapeutic importance to tackle a broad range of medical ailments .
- The methods of application or experimental procedures involve chemical manipulations on morpholine-based molecules through structure-activity relationship strategy .
- The results or outcomes obtained indicate that feasible physico-chemical properties (polarity and solubility), low cost, and wide availability make it a suitable candidate for the synthesis of many potent drugs .
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Radiosynthesis and Evaluation
- A novel compound “4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine” (FIPM) was synthesized and labeled with fluorine-18 (18F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
- The methods of application or experimental procedures involve the synthesis of the compound and its labeling with fluorine-18 .
- The results or outcomes obtained indicate that this compound could be used as a PET tracer for in vivo visualization of LRRK2 in the brain .
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Pharmacological Applications
- Morpholine and its derivatives show a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
- Morpholine is often selected as a starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds .
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Catalysts and Ligands
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Pharmacological Applications
- Morpholine and its derivatives show a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antidepressant, HIV-protease inhibitors, appetite suppressant, local anaesthetic, antiplatelet, selective inhibitor of protein kinase C, antitumor, neuroprotective, antifungal, anti-tuberculosis, anti-parasitic, anti-malarial, hypolipidemic and hypocholesterolemic activities .
- Morpholine is often selected as a starting material for the preparation of enantiomerically pure α-amino acids, β-amino alcohols, peptides, as well as building blocks for the synthesis of biologically active compounds .
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Catalysts and Ligands
Safety And Hazards
properties
IUPAC Name |
4-(6-nitropyridin-3-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)9-2-1-8(7-10-9)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJUAAWSTSRHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387873 | |
Record name | 4-(6-nitropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Nitropyridin-3-yl)morpholine | |
CAS RN |
491855-89-1 | |
Record name | 4-(6-nitropyridin-3-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.